molecular formula C11H7Cl2NOS2 B13122024 1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone

1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone

Cat. No.: B13122024
M. Wt: 304.2 g/mol
InChI Key: DRICZDBDESNMLY-UHFFFAOYSA-N
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Description

1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a 3,4-dichlorophenylthio group and an ethanone moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenylthiourea and 2-bromoacetophenone.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired thiazole derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazole derivatives.

Scientific Research Applications

1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H7Cl2NOS2

Molecular Weight

304.2 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)sulfanyl-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C11H7Cl2NOS2/c1-6(15)11-14-5-10(17-11)16-7-2-3-8(12)9(13)4-7/h2-5H,1H3

InChI Key

DRICZDBDESNMLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(S1)SC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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